molecular formula C12H13N5O2 B8629478 methyl 2-(1H-tetrazol-1-yl)-5,6,7,8-tetrahydroquinoline-5-carboxylate

methyl 2-(1H-tetrazol-1-yl)-5,6,7,8-tetrahydroquinoline-5-carboxylate

Cat. No. B8629478
M. Wt: 259.26 g/mol
InChI Key: QMQCTMBGOYTVNO-UHFFFAOYSA-N
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Patent
US09056859B2

Procedure details

Methyl 2-amino-5,6,7,8-tetrahydroquinoline-5-carboxylate (850 mg, 4.12 mmol) was stirred in acetic acid (15 ml) and tri-ethyl orthoformate (1.373 ml, 8.24 mmol) followed by sodium azide (482 mg, 7.42 mmol) then heated to 80° C. for 3 hrs. The reaction was cooled and evaporated to dryness. The mixture was taken up in DCM and washed with saturated NaHCO3 solution, then with brine. The organic layer was dried over Na2SO4, filtered and evaporated to dryness. The residue was chromatographed through a 40 g ISCO Redi-sep column and eluted with ethyl acetate:hexane (2:3) to yield methyl 2-(1H-tetrazol-1-yl)-5,6,7,8-tetrahydroquinoline-5-carboxylate. 1H-NMR (600 MHz, DMSO): δ ppm 10.07 (s, 1H), 7.92 (d, J=8.4 Hz, 1H), 7.82 (d, J=8.4 Hz, 1H), 4.06 (t, J=5.4 Hz, 1H), 3.65 (s, 3H), 2.83-2.93 (m, 2H), 2.07-2.12 (b, 1H), 1.95-2.0 (m, 1H), 1.86-1.90 (m, 2H).
Quantity
850 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.373 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[CH:10][C:9]2[CH:8]([C:12]([O:14][CH3:15])=[O:13])[CH2:7][CH2:6][CH2:5][C:4]=2[N:3]=1.[CH:16](OCC)(OCC)OCC.[N-:26]=[N+:27]=[N-:28].[Na+]>C(O)(=O)C>[N:1]1([C:2]2[CH:11]=[CH:10][C:9]3[CH:8]([C:12]([O:14][CH3:15])=[O:13])[CH2:7][CH2:6][CH2:5][C:4]=3[N:3]=2)[CH:16]=[N:28][N:27]=[N:26]1 |f:2.3|

Inputs

Step One
Name
Quantity
850 mg
Type
reactant
Smiles
NC1=NC=2CCCC(C2C=C1)C(=O)OC
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
1.373 mL
Type
reactant
Smiles
C(OCC)(OCC)OCC
Step Three
Name
Quantity
482 mg
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
WASH
Type
WASH
Details
washed with saturated NaHCO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed through a 40 g ISCO Redi-sep column
WASH
Type
WASH
Details
eluted with ethyl acetate:hexane (2:3)

Outcomes

Product
Name
Type
product
Smiles
N1(N=NN=C1)C1=NC=2CCCC(C2C=C1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.